Lipophilicity Differentiation: XLogP3 Comparison with 4-Fluoro and 4-Bromo Analogs
The 4-chloro target compound exhibits an intermediate lipophilicity (XLogP3 = 1.5) compared to the more polar 4-fluoro analog (XLogP3 = 0.9) and the more lipophilic 4-bromo analog (Br has a larger positive π constant, predicting XLogP3 ≈ 1.8–2.0). This positions the 4-chloro compound in a balanced lipophilicity window that is generally considered favorable for both aqueous solubility and membrane permeability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 4-Fluoro analog (CAS 618092-48-1): XLogP3 = 0.9; 4-Bromo analog (CAS 618092-50-5): XLogP3 ≈ 1.8–2.0 (estimated based on Hansch π constants; Br π = 0.86 vs Cl π = 0.71 vs F π = 0.14) |
| Quantified Difference | ΔXLogP₃ (Cl − F) = +0.6; ΔXLogP₃ (Br − Cl) ≈ +0.3 to +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
For procurement decisions, the 1.5 XLogP3 value predicts superior retention time reproducibility on reversed-phase HPLC purification and a more predictable oral absorption profile if the compound is used as a pharmacokinetic probe, compared to the 4-fluoro analog which may exhibit excessive aqueous preference for some assay formats.
- [1] PubChem. 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, CID 3250598. XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/3250598 View Source
- [2] PubChem. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, CID 4583115. XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/4583115 View Source
